molecular formula C21H15NO3S B11505177 Dibenzo[b,f]oxepine, 3-nitro-1-p-tolylsulfanyl-

Dibenzo[b,f]oxepine, 3-nitro-1-p-tolylsulfanyl-

Cat. No.: B11505177
M. Wt: 361.4 g/mol
InChI Key: ZUPDHPRTAGVHTH-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfanyl]-3-nitrodibenzo[b,f]oxepine is a complex organic compound characterized by its unique structure, which includes a dibenzo[b,f]oxepine core substituted with a nitro group and a 4-methylphenylsulfanyl group

Preparation Methods

The synthesis of 1-[(4-methylphenyl)sulfanyl]-3-nitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfanyl]-3-nitrodibenzo[b,f]oxepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

1-[(4-Methylphenyl)sulfanyl]-3-nitrodibenzo[b,f]oxepine can be compared with similar compounds such as:

Properties

Molecular Formula

C21H15NO3S

Molecular Weight

361.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanyl-2-nitrobenzo[b][1]benzoxepine

InChI

InChI=1S/C21H15NO3S/c1-14-6-9-17(10-7-14)26-21-13-16(22(23)24)12-20-18(21)11-8-15-4-2-3-5-19(15)25-20/h2-13H,1H3

InChI Key

ZUPDHPRTAGVHTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-]

Origin of Product

United States

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